molecular formula C20H18BrNO4S2 B285302 3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide

3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide

Número de catálogo: B285302
Peso molecular: 480.4 g/mol
Clave InChI: YMFDETCUQCKWPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide, also known as BAY 43-9006, is a synthetic small molecule drug that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was initially developed as a Raf kinase inhibitor but has since been found to have additional molecular targets, making it a promising candidate for combination therapies.

Mecanismo De Acción

3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide 43-9006 inhibits the activity of multiple kinases by binding to the ATP-binding site of these enzymes. This leads to the inhibition of downstream signaling pathways involved in tumor growth and angiogenesis. In addition, this compound 43-9006 has been shown to induce apoptosis and inhibit tumor cell proliferation.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a variety of biochemical and physiological effects. In addition to its kinase inhibitory activity, this compound 43-9006 has been shown to induce autophagy, a cellular process that can lead to cell death. This compound 43-9006 has also been shown to inhibit the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis. This can lead to the inhibition of tumor growth and metastasis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide 43-9006 has several advantages for laboratory experiments. It is readily available, and its synthesis has been optimized for large-scale production. This compound 43-9006 has also been extensively studied, and its mechanism of action is well understood. However, this compound 43-9006 has several limitations. It has been shown to have off-target effects, which can complicate the interpretation of experimental results. In addition, this compound 43-9006 has a short half-life in vivo, which can limit its efficacy in animal studies.

Direcciones Futuras

There are several potential future directions for research on 3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide 43-9006. One area of interest is the development of combination therapies that include this compound 43-9006. Preclinical studies have shown that this compound 43-9006 can enhance the efficacy of other cancer drugs, such as gemcitabine and paclitaxel. Another area of interest is the identification of biomarkers that can predict response to this compound 43-9006. This could help to identify patients who are most likely to benefit from treatment with this compound 43-9006. Finally, there is ongoing research into the development of new Raf kinase inhibitors that may have improved efficacy and fewer off-target effects than this compound 43-9006.

Métodos De Síntesis

The synthesis of 3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide 43-9006 involves a multi-step process starting from 2,4-dimethylbenzenesulfonyl chloride and 4-bromoaniline. The reaction proceeds through a series of chemical transformations, including sulfonation, amination, and sulfonylation, to yield the final product. The synthesis has been optimized for large-scale production, making this compound 43-9006 readily available for research purposes.

Aplicaciones Científicas De Investigación

3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of multiple kinases, including Raf, VEGFR, and PDGFR, which are involved in tumor growth and angiogenesis. In preclinical studies, this compound 43-9006 has demonstrated antitumor activity in a variety of cancer types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

Propiedades

Fórmula molecular

C20H18BrNO4S2

Peso molecular

480.4 g/mol

Nombre IUPAC

3-(4-bromophenyl)sulfonyl-N-(2,4-dimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C20H18BrNO4S2/c1-14-6-11-20(15(2)12-14)22-28(25,26)19-5-3-4-18(13-19)27(23,24)17-9-7-16(21)8-10-17/h3-13,22H,1-2H3

Clave InChI

YMFDETCUQCKWPD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Br)C

SMILES canónico

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Br)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.